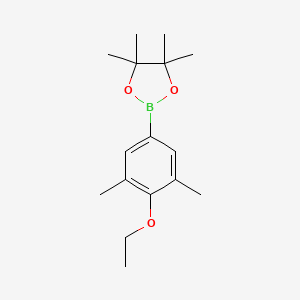

3,5-Dimethyl-4-ethoxyphenylboronic acid pinacol ester

Description

3,5-Dimethyl-4-ethoxyphenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a phenyl ring substituted with two methyl groups at the 3- and 5-positions, an ethoxy group at the 4-position, and a pinacol boronate ester group. The ethoxy substituent enhances lipophilicity, while the methyl groups contribute steric bulk, influencing both reactivity and solubility . This compound is particularly valuable in pharmaceutical and materials chemistry due to its stability and compatibility with transition-metal catalysts .

Properties

IUPAC Name |

2-(4-ethoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-8-18-14-11(2)9-13(10-12(14)3)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYBDBJTLBPIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Suzuki-Miyaura coupling facilitates the formation of carbon-boron bonds by reacting aryl halides with bis(pinacolato)diboron (Bpin). For 3,5-dimethyl-4-ethoxyphenylboronic acid pinacol ester, the aryl halide precursor 4-bromo-3,5-dimethylphenol ethyl ether is ideal. The ethoxy and methyl groups introduce steric and electronic effects, necessitating careful optimization of reaction parameters.

Standard Reaction Conditions

A representative procedure involves:

-

Aryl halide : 4-Bromo-3,5-dimethylphenol ethyl ether (1.0 equiv).

-

Boron source : Bpin (1.1 equiv).

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) chloride (Pd(dppf)Cl, 2–5 mol%).

-

Base : Potassium acetate (KOAc, 3.0 equiv).

-

Solvent : 1,4-Dioxane or dimethoxyethane (DME).

-

Temperature : 80–110°C under inert atmosphere.

Example Protocol

-

Combine aryl bromide (10 mmol), Bpin (11 mmol), Pd(dppf)Cl (0.2 mmol), and KOAc (30 mmol) in anhydrous dioxane (50 mL).

-

Heat at 100°C for 12–16 hours under nitrogen.

-

Cool, filter through Celite®, and concentrate under reduced pressure.

-

Purify via flash chromatography (hexane/ethyl acetate) to isolate the product as a white solid.

Miyaura Borylation with Microwave Assistance

Enhanced Reaction Kinetics

Microwave irradiation accelerates reaction rates by improving heat transfer and reducing side reactions. This method is particularly effective for sterically hindered substrates.

Optimized Microwave Procedure

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh), 5 mol%).

-

Solvent : DME/methanol (3:1).

-

Base : Cesium fluoride (CsF, 3.0 equiv).

-

Conditions : 150°C for 10 minutes.

Comparative Analysis of Bases

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOAc | Dioxane | 100 | 16 | 82 |

| CsF | DME/MeOH | 150 (microwave) | 0.17 | 78 |

| NaCO | DME/HO | 80 | 14 | 74 |

Key Insight : Weak bases (e.g., KOAc) in non-aqueous solvents minimize hydrolysis of the boronic ester.

Catalyst Screening and Ligand Effects

Palladium Complexes

Ligand-Free Systems

Recent advances demonstrate that ligand-free palladium nanoparticles (Pd NPs) in ionic liquids achieve comparable yields (78%) at reduced catalyst loadings (1 mol%).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 1.33 (s, 12H, pinacol), 2.25 (s, 6H, CH), 3.98 (q, 2H, OCH), 6.75 (s, 2H, aromatic).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-ethoxyphenylboronic acid pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or substituted alkenes

Oxidation: Can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents

Substitution: Reacts with electrophiles to form various substituted products

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (Pd(PPh3)4), base (K2CO3 or NaOH), solvent (THF or toluene), temperature (80-100°C)

Oxidation: Hydrogen peroxide, solvent (water or alcohol), temperature (room temperature to 50°C)

Substitution: Electrophiles like alkyl halides, solvent (DCM or THF), temperature (room temperature to 50°C)

Major Products

Biaryls: From Suzuki-Miyaura coupling

Phenols: From oxidation

Substituted phenylboronic esters: From substitution reactions

Scientific Research Applications

3,5-Dimethyl-4-ethoxyphenylboronic acid pinacol ester is used in various scientific research applications:

Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling

Biology: In the synthesis of biologically active molecules and pharmaceuticals

Medicine: As an intermediate in the synthesis of drugs and therapeutic agents

Industry: In the production of advanced materials, polymers, and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The mechanism involves:

Transmetalation: Transfer of the boronic ester group to a palladium catalyst

Oxidative Addition: Formation of a palladium-aryl complex

Reductive Elimination: Formation of the final coupled product and regeneration of the palladium catalyst

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,5-dimethyl-4-ethoxyphenylboronic acid pinacol ester with structurally related boronic esters, focusing on substituent effects, physical properties, and reactivity.

Substituent Effects on Physical Properties

Key Observations:

- Ethoxy vs. Hydroxy Groups: The ethoxy group in the target compound increases lipophilicity compared to hydroxy-substituted analogs (e.g., 4-hydroxy-3,5-dimethyl derivative), enhancing solubility in non-polar solvents like chloroform .

- Methyl vs.

- Melting Points : Hydroxy-substituted derivatives (e.g., 4-hydroxy-3,5-dimethyl) exhibit higher melting points (100–105°C) due to hydrogen bonding, whereas halogenated analogs (e.g., 3,5-dichloro) have lower melting points .

Reactivity in Cross-Coupling Reactions

- Electron-Donating Substituents : The methyl and ethoxy groups in the target compound stabilize the boronate ester, reducing its electrophilicity. This may necessitate higher catalyst loadings or elevated temperatures in Suzuki-Miyaura couplings compared to electron-deficient analogs (e.g., 3,5-dichloro derivatives) .

- Steric Effects : The 3,5-dimethyl groups create steric hindrance, which can slow transmetallation steps. In contrast, less hindered compounds (e.g., 4-fluoro-3,5-dimethoxy) exhibit faster reaction kinetics .

- Hydrolysis Stability : The ethoxy group provides greater resistance to hydrolysis compared to hydroxy-substituted esters, as seen in studies where 4-nitrophenylboronic acid pinacol ester hydrolyzed faster than its ethoxy analog .

Biological Activity

3,5-Dimethyl-4-ethoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which enable it to interact with biological targets effectively. The biological activity of this compound is primarily linked to its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the development of enzyme inhibitors and other therapeutic agents.

The biological activity of this compound is largely attributed to its boronic acid functionality. Boronic acids are known to engage in reversible covalent interactions with various biomolecules, particularly those containing hydroxyl groups. This interaction can lead to the inhibition of enzymes that rely on these biomolecules for their activity. The specific mechanism involves:

- Formation of Boron-Oxygen Bonds : The boron atom forms a covalent bond with the oxygen of a diol or hydroxyl group.

- Enzyme Inhibition : This binding can inhibit enzyme function by blocking the active site or altering the enzyme's conformation.

- Transmetalation in Suzuki Coupling : In synthetic applications, the compound participates in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biological Activity Data

The biological activities of boronic acid derivatives, including this compound, have been extensively studied. Below is a summary table of relevant biological activities and findings:

Case Studies

Recent studies have highlighted the potential applications of this compound in various biomedical contexts:

-

Selective FGFR2 Inhibitor Development :

- Researchers designed a selective inhibitor targeting Fibroblast Growth Factor Receptor 2 (FGFR2) using boronic acid derivatives as scaffolds.

- The study demonstrated that modifications to the boronic acid moiety significantly influenced binding affinity and selectivity towards FGFR2 over other kinases .

- Anticancer Research :

- Antimicrobial Studies :

Q & A

Q. How should 3,5-dimethyl-4-ethoxyphenylboronic acid pinacol ester be stored to ensure stability in laboratory settings?

Methodological Answer: Store the compound in a sealed container under refrigeration (0–6°C) to minimize hydrolysis and oxidative degradation. Ensure the storage environment is dry and well-ventilated to prevent moisture absorption, which can destabilize the boronic ester . Avoid exposure to strong oxidizing agents (e.g., H₂O₂) and incompatible solvents (e.g., aqueous bases), as these may trigger decomposition . For long-term storage, inert atmospheres (argon or nitrogen) are recommended.

Q. What solvents are optimal for dissolving this compound in cross-coupling reactions?

Methodological Answer: Based on solubility studies of structurally analogous pinacol esters, chloroform and ketones (e.g., acetone, 3-pentanone) are preferred due to their high solubility parameters. Dipropyl ether is also effective, while hydrocarbons like methylcyclohexane should be avoided due to poor solubility . Pre-dissolve the compound in a minimal volume of chloroform before adding to reaction mixtures to ensure homogeneous conditions.

Q. How can researchers design a Suzuki-Miyaura cross-coupling reaction using this boronic ester?

Methodological Answer: Use palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with aryl/heteroaryl halides or triflates. Optimize reaction conditions by:

- Employing a 1:1.2 molar ratio of boronic ester to halide.

- Using a base (e.g., K₂CO₃ or Cs₂CO₃) in a mixed solvent system (toluene/ethanol or THF/H₂O).

- Heating at 80–100°C for 6–12 hours under inert gas. Monitor reaction progress via TLC or HPLC .

Advanced Research Questions

Q. How can UV-vis spectroscopy be utilized to analyze the stability of this compound under oxidative conditions?

Methodological Answer: Prepare a 100 µM solution of the compound in pH 7.27 buffer and add H₂O₂ (1–5 eq). Monitor the reaction via UV-vis spectroscopy by tracking the decay of the boronic ester’s λmax (~290 nm) and the emergence of oxidative byproducts (e.g., phenols) at 405 nm. Kinetic analysis using pseudo-first-order models can quantify degradation rates .

Q. What experimental strategies mitigate unexpected byproducts during cross-coupling reactions?

Methodological Answer: Byproducts may arise from protodeboronation or radical pathways. To suppress these:

Q. How does the ethoxy substituent influence the reactivity of this boronic ester compared to hydroxyl or methyl analogs?

Methodological Answer: The ethoxy group enhances electron density on the phenyl ring via its +M effect, increasing the nucleophilicity of the boronic ester in cross-coupling reactions. Compare reaction rates with analogs (e.g., 3,5-dimethyl-4-hydroxyphenyl or 4-methoxyphenyl pinacol esters) using kinetic studies. For example, conduct competitive Suzuki-Miyaura reactions under identical conditions and analyze product ratios via GC-MS .

Q. Can photoinduced decarboxylative borylation be adapted to synthesize derivatives of this compound?

Methodological Answer: Yes. Convert carboxylic acid precursors to N-hydroxyphthalimide (NHP) esters, then irradiate with visible light in the presence of bis(catecholato)diboron (B₂Cat₂) in DMF or DMA. This method avoids transition-metal catalysts and proceeds via a radical chain mechanism. Validate product formation via <sup>11</sup>B NMR (δ ~30 ppm for pinacol esters) .

Troubleshooting and Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data for boronic esters?

Methodological Answer: Re-evaluate solubility using a dynamic gravimetric method:

Saturate the solvent with the compound at 25°C under agitation.

Filter and quantify dissolved material via evaporation.

Correlate results with thermodynamic models (e.g., Wilson or NRTL equations) to account for solvent interactions . Discrepancies may arise from impurities or moisture content in solvents.

Q. Why might catalytic protodeboronation occur in certain reactions, and how can it be controlled?

Methodological Answer: Protodeboronation is favored under acidic or protic conditions. To mitigate:

- Avoid Brønsted acids (e.g., HCl) in reaction media.

- Use aprotic solvents (e.g., THF) and maintain pH > 7.

- If protodeboronation is unavoidable, employ radical inhibitors (e.g., BHT) or switch to sterically shielded boronic esters .

Safety and Waste Management

Q. What protocols ensure safe disposal of this compound and its reaction byproducts?

Methodological Answer: Collect waste in a designated container labeled for boron-containing compounds. Neutralize acidic or basic residues before disposal. Consult licensed waste management services for incineration or chemical degradation, adhering to local regulations (e.g., OSHA and EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.